molecular formula C3H4ClNO B11726626 3-Chloroprop-2-enamide CAS No. 52039-21-1

3-Chloroprop-2-enamide

Cat. No.: B11726626
CAS No.: 52039-21-1
M. Wt: 105.52 g/mol
InChI Key: GDVYZGMAXSNLGM-UHFFFAOYSA-N
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Description

3-Chloroprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroprop-2-enamide can be synthesized through several methods. One common approach involves the hydrohalogenation of 3-trimethylsilylpropynoic acid with thionyl chloride in dimethylformamide (DMF), followed by treatment with oxalyl chloride . Another method involves the direct N-dehydrogenation of amides to enamides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Chloroprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield corresponding carboxylic acids or ketones.

    Reduction: Reduction typically produces the corresponding amine.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

3-Chloroprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloroprop-2-enamide involves its reactivity as an electrophile due to the presence of the chlorine atom and the conjugated double bond. This makes it susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroprop-2-enamide is unique due to its specific structure, which combines an amide group with a conjugated double bond and a chlorine atom

Properties

IUPAC Name

3-chloroprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVYZGMAXSNLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393339
Record name 2-Propenamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52039-21-1
Record name 2-Propenamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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